4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one
Description
4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one is a structurally complex heterocyclic compound featuring a fused cyclopentane ring system (cyclopenta[g]chromen-2-one) linked to a 5-chlorobenzofuran moiety at the 4-position. The 5-chlorobenzofuran substituent introduces electronic and steric effects, which may influence molecular interactions and stability.
Properties
Molecular Formula |
C20H13ClO3 |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
4-(5-chloro-1-benzofuran-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
InChI |
InChI=1S/C20H13ClO3/c21-14-4-5-17-13(6-14)9-18(23-17)16-10-20(22)24-19-8-12-3-1-2-11(12)7-15(16)19/h4-10H,1-3H2 |
InChI Key |
DWYXIVMRXGXVNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=CC5=C(O4)C=CC(=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and chloroacetyl chloride, under acidic conditions.
Introduction of the Chlorine Atom: The chlorine atom is introduced into the benzofuran ring through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Cyclopenta[g]chromen-2-one Ring: The final step involves the cyclization of the benzofuran derivative with a suitable cyclopentadiene derivative under basic conditions to form the cyclopenta[g]chromen-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom in the benzofuran ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of benzofuran and chromene exhibit potent anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics during mitosis, leading to cell cycle arrest and apoptosis .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study demonstrated that related benzofuran derivatives exhibited significant antibacterial and antifungal effects against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi . The presence of chlorine in the structure enhances the lipophilicity and biological activity of these compounds.
3. Anti-inflammatory Effects
Compounds containing the benzofuran moiety are known to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .
Case Studies
Several studies have investigated the applications of this compound:
Mechanism of Action
The mechanism of action of 4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Features of Chromen-2-one Derivatives
Table 3: Bioactivity of Analogues
The target compound’s 5-chlorobenzofuran group and fused cyclopentane system may enhance bioactivity compared to simpler coumarins.
Physicochemical Properties
- Lipophilicity: The cyclopenta fusion and chloro group likely increase hydrophobicity, improving membrane permeability compared to non-fused coumarins (e.g., aurapten derivatives ).
- Crystal Packing : Analogous benzofuran-pyridazine compounds exhibit dihedral angles (~73°) and C–H···O interactions, suggesting similar structural rigidity .
Biological Activity
The compound 4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one is a benzofuran derivative that has gained attention for its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzofuran moiety and a cyclopenta[g]chromen core, which are significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit potent anticancer properties. The specific compound has shown promising results against various cancer cell lines.
In Vitro Studies
-
Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:
- HCC1806 (human mammary squamous cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
-
Results :
- The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For instance, it demonstrated an IC50 of approximately 5.61 μmol L−1 against HeLa cells and 5.93 μmol L−1 against HCC1806 cells .
- Apoptosis assays indicated that the compound could induce apoptosis in HCC1806 cells in a dose-dependent manner, with apoptotic rates increasing from 9.05% to 29.4% as the concentration increased from 3 μmol L−1 to 6 μmol L−1 .
- Mechanisms of Action :
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is often influenced by their structural features. Key findings include:
- Halogen Substituents : The presence of chlorine at the para position enhances hydrophobic interactions, which are favorable for increased potency .
- Functional Groups : The introduction of specific functional groups can significantly alter the compound's activity. For example, compounds with additional phenolic or methoxy groups showed improved anticancer properties .
Comparative Analysis with Related Compounds
| Compound Name | IC50 (μmol L−1) | Cell Line Tested | Mechanism |
|---|---|---|---|
| 4g (Benzofuran derivative) | 5.61 (HeLa), 5.93 (HCC1806) | HeLa, HCC1806 | VEGFR-2 inhibition |
| Compound A | 17.13 | HCC1806 | Induces apoptosis |
| Compound B | 0.43 | K562 leukemia cells | Induces apoptosis |
Case Studies
Several case studies highlight the efficacy of similar benzofuran derivatives:
- Benzofuran-Chalcone Derivatives : These compounds exhibited potent anticancer activity against multiple cell lines and showed promising results in inducing apoptosis through various mechanisms including VEGFR-2 inhibition .
- Aurones and Related Compounds : A study involving aurones demonstrated that modifications in their structure could lead to significant biological activities such as antimicrobial and anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
